1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene
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Overview
Description
1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of chlorine, trifluoromethylthio, and nitro groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3-dichloro-2-trifluoromethylthio-5-aminobenzene.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene: Similar structure but different substitution pattern.
1,3-Dichloro-2-trifluoromethylthio-4-nitrobenzene: Another isomer with a different position of the nitro group.
Uniqueness
1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, trifluoromethylthio, and nitro groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
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Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,3-dichloro-5-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H |
InChI Key |
HANJPLBWVPTDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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